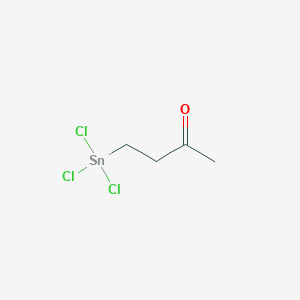

4-(Trichlorostannyl)butan-2-one

Description

Properties

CAS No. |

59586-09-3 |

|---|---|

Molecular Formula |

C4H7Cl3OSn |

Molecular Weight |

296.2 g/mol |

IUPAC Name |

4-trichlorostannylbutan-2-one |

InChI |

InChI=1S/C4H7O.3ClH.Sn/c1-3-4(2)5;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 |

InChI Key |

RZKJLDVUOQNJRP-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)CC[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Trichlorostannyl Butan 2 One

Precursor Synthesis and Functionalization of Butan-2-one Derivatives

The initial step in many synthetic routes towards 4-(trichlorostannyl)butan-2-one involves the preparation and modification of butan-2-one or its derivatives. orientjchem.orggoogle.com This often requires the introduction of specific functional groups to facilitate the subsequent stannylation reaction.

Generation of Alpha,Beta-Unsaturated Ketone Intermediates

A common strategy involves the creation of an α,β-unsaturated ketone intermediate. These compounds possess a reactive electrophilic center at the β-position, making them ideal substrates for the addition of tin nucleophiles. One method to achieve this is through an aldol (B89426) condensation reaction between an aldehyde and a ketone. google.com For instance, reacting an aldehyde with a secondary amine like pyrrolidine (B122466) can form an intermediate that, upon addition of a ketone and trifluoroacetic acid at low temperatures, yields an α,β-unsaturated ketone. google.com Another approach involves the tandem hydration and condensation of alkynes with aldehydes, catalyzed by Hβ zeolite under solvent-free conditions, to produce a variety of α,β-unsaturated carbonyls. rsc.org

Controlled Functionalization at the Butanone Carbon Skeleton

Achieving controlled functionalization of the butanone skeleton is crucial for directing the stannylation to the desired position. This can involve the introduction of a leaving group at the 4-position of the butan-2-one structure. For example, 4-hydroxy-2-butanone (B42824) can be synthesized from 1,3-butanediol (B41344) and subsequently converted to 4-chloro-2-butanone (B110788) using thionyl chloride. google.comgoogle.com This chlorinated precursor can then potentially react with a tin nucleophile. Another approach involves the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one to produce 4-(4-hydroxyphenyl)butan-2-one, demonstrating methods to modify the butanone backbone. google.comyoutube.com

Direct Stannylation Approaches for Sn-C Bond Formation

Direct stannylation methods focus on the direct formation of the Sn-C bond on a suitable butanone-derived substrate. These methods are often highly efficient and can be categorized based on the nature of the tin reagent and the substrate.

Hydrostannylation Reactions with Alkynyl and Alkenyl Ketones

Hydrostannylation involves the addition of a tin hydride (Sn-H) across a double or triple bond. This method is a highly atom-economical way to form vinylstannanes from alkynes. qub.ac.uk The regioselectivity of the addition, determining whether the tin adds to the α or β position of the unsaturated system, can be controlled by the choice of catalyst. For example, palladium catalysts typically favor the formation of β-vinylstannanes, while molybdenum and ruthenium catalysts can lead to α-stannylated products. qub.ac.uk Heterobimetallic catalysts, such as those combining copper with iron or manganese, also offer a means to control the regioselectivity of hydrostannylation of terminal alkynes. organic-chemistry.org

Nucleophilic Attack of Stannyl (B1234572) Anions on Electrophilic Ketone Precursors

This approach utilizes the nucleophilic character of stannyl anions (R₃Sn⁻) to attack an electrophilic carbon atom on the ketone precursor. acs.org Stannyl anions can be generated from silylstannanes and potassium tert-butoxide (t-BuOK). nih.gov These highly reactive stannylpotassium reagents can then participate in nucleophilic substitution or addition reactions. nih.gov For instance, a stannyl anion could potentially displace a leaving group at the 4-position of a butan-2-one derivative. The reactivity of the carbonyl group itself towards nucleophiles is a fundamental concept in organic chemistry, where the electrophilic carbonyl carbon is a prime target for attack by electron-rich species. libretexts.orgmasterorganicchemistry.com The resulting tetrahedral intermediate can then be further manipulated. libretexts.org

Targeted Synthesis of Beta-Trichlorostannyl Ketones from Alpha,Beta-Unsaturated Systems

Mechanistic Pathways of Trichlorostannyl Moiety Addition

The addition of the trichlorostannyl group across the double bond of an α,β-unsaturated ketone like methyl vinyl ketone is a form of hydrostannylation. This reaction can proceed through different mechanistic pathways, primarily radical or polar (ionic) mechanisms, depending on the reaction conditions and the presence of initiators or catalysts.

In a reaction analogous to the addition of tin halides to unsaturated esters, a process involving the direct reaction of metallic tin with hydrochloric acid and the unsaturated substrate can be employed. researchgate.net For instance, the reaction of tin with HCl and methyl acrylate (B77674) yields methyl 3-(trichlorostannyl)propanoate. researchgate.net A similar pathway for methyl vinyl ketone would involve the formation of trichlorostannane (HSnCl₃) or a related reactive species in situ, which then adds across the C=C double bond.

The regioselectivity of the addition is a critical aspect of the mechanism. The desired product, this compound, results from the addition of the tin group to the β-carbon (the terminal carbon of the double bond), with the hydrogen adding to the α-carbon. This outcome is generally favored electronically, as the β-carbon is more electrophilic in a Michael-type addition scenario. Transition metal complexes can also be employed to catalyze such additions, influencing the mechanism and reactivity. wikipedia.org

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving high regioselectivity and yield requires careful optimization of various reaction parameters. researchgate.net Drawing parallels from studies on the regioselective hydroformylation of α,β-unsaturated esters, which also aim for β-functionalization, several factors are key to optimizing the synthesis of this compound. researchgate.net These include the choice of solvent, reaction temperature, catalyst (if any), and the ratio of reactants.

Table 1: Influence of Reaction Parameters on Synthesis This table is illustrative, based on general principles of optimizing similar chemical reactions.

| Parameter | Effect on Regioselectivity (β-addition) | Effect on Yield | Comment |

|---|---|---|---|

| Temperature | Can influence the ratio of kinetic vs. thermodynamic products. Lower temperatures may favor a single isomer. | Higher temperatures generally increase reaction rate but can also promote side reactions and decomposition. | |

| Solvent | Solvent polarity can affect the stability of intermediates in polar mechanisms, influencing regioselectivity. | Solubility of reactants and catalyst is crucial for a homogeneous reaction and good yield. | |

| Catalyst | The choice of metal and ligands (e.g., in transition metal-catalyzed hydrostannylation) is the most critical factor for controlling regioselectivity. | Catalyst loading and activity directly impact the reaction rate and overall conversion. | |

| Reactant Ratio | Using an excess of one reactant can push the equilibrium towards the product but may complicate purification. | Stoichiometry must be carefully controlled to maximize the conversion of the limiting reagent. |

Strategic Conversion from Other Organotin(IV) Precursors

An alternative to direct synthesis is the conversion of pre-existing organotin compounds into this compound. This is particularly useful when a related organotin precursor is more readily available. The key reactions in this strategy are ligand exchange and redistribution at the tin center.

Ligand Exchange Reactions at the Tin Center

Ligand exchange, or substitution, involves replacing one or more ligands attached to the tin atom with different ones. libretexts.org To form the trichlorostannyl group, ligands on a precursor tin compound, such as alkyl or alkoxy groups, would be exchanged for chloride ions. This can often be achieved by reacting the organotin precursor with a source of chloride, such as hydrogen chloride or a metal chloride salt. The general principle has been demonstrated in the conversion of trichlorostannyl complexes to chlorodimethylstannyl or trialkynylstannyl derivatives by reaction with appropriate reagents like Grignard reagents or lithium acetylides. researchgate.net Reversing this logic, a trialkylstannyl or dialkylstannyl ketone could be converted to the trichlorostannyl derivative by treatment with a chlorinating agent.

Redistribution Reactions Involving Trichlorostannyl Species

Redistribution reactions, particularly the Kocheshkov comproportionation, are a cornerstone of organotin chemistry for preparing organotin halides. wikipedia.org These reactions involve an exchange of organic and halide groups between two tin compounds, typically a tetraorganotin (R₄Sn) and a tin tetrahalide (SnX₄), to yield mixed organotin halides (RₙSnX₄₋ₙ). wikipedia.org

To synthesize this compound, one could envision a reaction between a tetra- or tri-organo-substituted butan-2-one tin precursor and tin(IV) chloride (SnCl₄). The stoichiometry of the reactants determines the final product distribution. wikipedia.org

Table 2: Kocheshkov Redistribution Reactions for Organotin Halides

| Reactant 1 | Reactant 2 | Product | Stoichiometry |

|---|---|---|---|

| R₄Sn | 3 SnCl₄ | 4 RSnCl₃ | |

| 2 R₄Sn | 2 SnCl₄ | 4 R₂SnCl₂ | |

| 3 R₄Sn | SnCl₄ | 4 R₃SnCl | |

| R₂SnCl₂ | SnCl₄ | 2 RSnCl₃ |

Adapted from reference wikipedia.org. R represents an organic substituent, in this case, the butan-2-one moiety.

These redistribution reactions provide a strategic and controllable route to the desired trichlorostannyl compound from other organotin precursors. wikipedia.orgresearchgate.net

Purification and Isolation Techniques for Organotin Ketones

The purification of organotin compounds is often challenging due to their toxicity and the difficulty in separating them from reaction mixtures. sdlookchem.com Several techniques have been developed to isolate and purify these compounds to the high levels required for subsequent applications.

Column chromatography is a widely used method. sdlookchem.com Standard silica (B1680970) gel can be effective, but its efficacy can be greatly enhanced by using a stationary phase modified with inorganic salts. A mixture of 10% finely ground potassium fluoride (B91410) on silica or 10% anhydrous potassium carbonate on silica has proven highly effective in removing organotin impurities, reducing them to parts-per-million (ppm) levels. sdlookchem.com

Ion-exchange chromatography offers another robust method for the separation of different organotin species. researchgate.net Strong acid ion exchangers have been successfully used to separate and enrich butyltin and phenyltin species, suggesting this technique would be applicable for purifying ketone-functionalized organotins. researchgate.net

For isolation from reaction mixtures, precipitation can be a useful technique. The insolubility of organotin fluoride salts in certain solvent systems can be exploited to isolate the tin compound, which can then be converted back to the desired chloride form. researchgate.net

Furthermore, various microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and single-drop microextraction (SDME), have been developed for the enrichment and purification of organotin compounds from various matrices, particularly at analytical scales. mdpi.com

Table 3: Comparison of Purification Techniques for Organotin Compounds

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Adsorption Chromatography (Modified Silica) | Differential adsorption of organotin compounds on a solid stationary phase (e.g., KF/Silica, K₂CO₃/Silica). | Simple, inexpensive, and highly effective at removing impurities to ppm levels. | May require large volumes of solvent. | sdlookchem.com |

| Ion-Exchange Chromatography | Separation based on the charge of the organotin species. | Excellent for separating different classes of organotins (e.g., mono-, di-, tri-substituted). | Requires specific ion-exchange resins and elution conditions. | researchgate.net |

| Precipitation (as Fluoride) | Exploits the low solubility of organotin fluorides for isolation. | Effective for bulk isolation and purification from soluble impurities. | Requires an additional step to convert the fluoride back to the chloride. | researchgate.net |

| Liquid-Liquid Microextraction (DLLME) | Partitioning of the analyte between a sample solution and a micro-volume of extraction solvent dispersed within it. | High enrichment factor, low solvent consumption. | Primarily for analytical scale, may not be suitable for preparative work. | mdpi.com |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Organotin Ketones

NMR spectroscopy is a cornerstone in the structural analysis of organotin ketones, offering unparalleled insight into the connectivity and electronic nature of the molecule.

Proton (¹H) NMR Spectral Elucidation of Aliphatic and Ketone Protons

In the ¹H NMR spectrum of a compound like 4-(trichlorostannyl)butan-2-one, distinct signals corresponding to the different proton environments are expected. The protons on the carbon adjacent to the carbonyl group (alpha-protons) typically appear at a different chemical shift than the protons on the carbon adjacent to the trichlorostannyl group. For instance, in butan-2-one, the methyl protons adjacent to the carbonyl group appear as a singlet, while the ethyl group protons show a quartet and a triplet. chegg.comdocbrown.infoyoutube.com The presence of the electron-withdrawing trichlorostannyl group is anticipated to deshield the adjacent methylene (B1212753) protons, causing them to resonate at a lower field (higher ppm value) compared to a simple alkyl chain. The integration of the peaks provides the ratio of protons in each unique environment. docbrown.info

For a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the ¹H NMR spectrum showed a singlet for the methyl protons at 2.20 ppm, a multiplet for the methylene protons at 2.85 ppm, and a multiplet for the proton on the carbon bearing the hydroxyl group at 5.24 ppm. chegg.com This provides a reference for the expected chemical shift regions for the aliphatic protons in a substituted butan-2-one structure.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Correlation with Electronic Effects

The ¹³C NMR spectrum offers a direct view of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment. libretexts.org In this compound, the carbonyl carbon is expected to have the largest chemical shift, typically in the range of 205-220 ppm for ketones. libretexts.org The presence of the electronegative trichlorostannyl group will influence the chemical shifts of the adjacent carbons. This effect is generally observed as a downfield shift for the α-carbon and a smaller upfield or downfield shift for the β-carbon. stackexchange.com

For example, in butan-2-one, the carbonyl carbon appears around 209 ppm, the methylene carbon at approximately 35.2 ppm, the methyl carbon adjacent to the carbonyl at about 27.3 ppm, and the terminal methyl carbon at a higher field. libretexts.orgstackexchange.com The substitution of a proton with a more electronegative group, like the trichlorostannyl group, deshields the carbon nucleus, causing a downfield shift. stackexchange.com Therefore, the carbon atom bonded to the tin is expected to be significantly deshielded.

| Carbon Environment | Typical Chemical Shift (ppm) |

| C=O (Ketone) | 205 - 220 libretexts.org |

| C-Sn | Expected downfield |

| C-C=O | ~30 - 40 |

| CH₃ | ~10 - 30 |

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Tin Coordination Environment Assessment

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the coordination environment of the tin atom. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. An increase in the coordination number of tin generally results in a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. This provides a clear indication of intramolecular or intermolecular coordination.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org

Analysis of Carbonyl Stretching Frequencies and Coordination Effects

The carbonyl (C=O) stretching vibration in ketones typically appears as a strong absorption band in the IR spectrum. docbrown.info For unconjugated ketones like butan-2-one, this band is observed around 1715 cm⁻¹. echemi.com The position of this band is sensitive to the electronic environment. When the carbonyl oxygen coordinates to a Lewis acid, such as the tin atom in an organotin compound, a decrease in the C=O stretching frequency is generally observed. chemvista.org This red shift is attributed to the weakening of the C=O bond due to the donation of electron density from the oxygen to the metal center. stackexchange.comilpi.com This effect can be used to infer the presence and strength of intramolecular coordination in this compound.

| Compound/Interaction | Typical Carbonyl (C=O) Stretching Frequency (cm⁻¹) |

| Free Ketone (e.g., Butan-2-one) | ~1715 echemi.com |

| Coordinated Ketone | < 1715 |

Table 2: Effect of Coordination on Carbonyl Stretching Frequency.

Characterization of Sn-Cl and Sn-C Vibrational Modes

The IR spectrum also provides information about the bonds to the tin atom. The Sn-C stretching vibrations are typically found in the region of 500-600 cm⁻¹. cdnsciencepub.com The Sn-Cl stretching frequencies are generally observed at lower wavenumbers, often below 400 cm⁻¹. cdnsciencepub.com The position of the Sn-Cl stretching band can be indicative of the coordination number of the tin atom; an increase in coordination number often leads to a decrease in the Sn-Cl stretching frequency. cdnsciencepub.com The internal vibrational modes of a hexachlorostannate anion, (SnCl₆)²⁻, for instance, are found below 500 cm⁻¹ in the IR spectrum. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Sn-C Stretch | 500 - 600 cdnsciencepub.com |

| Sn-Cl Stretch | < 400 cdnsciencepub.com |

Table 3: Characteristic Vibrational Frequencies for Sn-C and Sn-Cl Bonds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the characterization of organotin compounds, providing precise information on molecular weight and structural features through fragmentation analysis. nih.gov The presence of tin, with its characteristic isotopic pattern of ten natural isotopes, provides a distinct signature in the mass spectrum, aiding in the identification of tin-containing fragments. nih.gov

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between ions of the same nominal mass, providing definitive molecular formula confirmation. nih.gov For this compound, the expected molecular ion [C₄H₇Cl₃OSn]⁺ would exhibit a complex isotopic pattern due to the multiple isotopes of tin and chlorine.

A primary fragmentation pathway for organotin compounds involves the cleavage of the tin-carbon bond. libretexts.org In the case of this compound, the loss of the butan-2-one radical would generate the [SnCl₃]⁺ fragment. Another significant fragmentation would be the alpha-cleavage adjacent to the carbonyl group, a common pathway for ketones. docbrown.info This could result in the formation of an acylium ion, [CH₃CO]⁺, and a [C₂H₄SnCl₃] radical, or the loss of a methyl radical to form a [C₃H₄O-SnCl₃]⁺ species.

Table 1: Plausible HRMS Fragmentation Data for this compound

| Fragment Ion | Calculated m/z (for ¹²⁰Sn, ³⁵Cl) | Description |

| [C₄H₇Cl₃OSn]⁺ | 303.8681 | Molecular Ion |

| [SnCl₃]⁺ | 224.8488 | Loss of butan-2-one radical |

| [C₂H₄SnCl₃]⁺ | 252.8841 | Loss of acetyl radical |

| [C₃H₄OSnCl₃]⁺ | 288.8524 | Loss of methyl radical |

| [CH₃CO]⁺ | 43.0184 | Acetyl cation |

Note: The m/z values are calculated for the most abundant isotopes and will be accompanied by a characteristic isotopic pattern in an actual spectrum.

Electrospray ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and thermally labile compounds, including many organotin complexes. acs.orgepa.gov For this compound, ESI-MS would likely involve the formation of protonated molecules, [M+H]⁺, or adducts with solvent molecules or salts present in the mobile phase. nih.gov The technique is well-suited for identifying the parent compound with minimal fragmentation, thus confirming its molecular weight.

Tandem mass spectrometry (MS/MS) experiments in conjunction with ESI can provide detailed structural information by inducing fragmentation of a selected precursor ion. acs.org The fragmentation patterns observed in ESI-MS/MS would be expected to be similar to those in HRMS, involving the loss of neutral molecules such as HCl or the butanone moiety. The specific fragmentation pathways can be influenced by the charge state and the presence of adducts. nih.gov

Advanced X-ray Diffraction Studies for Solid-State Molecular Architecture (If Applicable)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While no specific single-crystal X-ray diffraction data for this compound is publicly available, analysis of related organotin compounds provides insight into its likely solid-state structure. wikipedia.orgrsc.org

Organotin(IV) halides often exhibit coordination numbers greater than four, forming hypercoordinated structures. wikipedia.org It is plausible that in the solid state, the carbonyl oxygen of the butan-2-one moiety could coordinate to the tin center of an adjacent molecule, leading to the formation of a coordination polymer. researchgate.net This intermolecular interaction would result in a pentacoordinated or hexacoordinated tin center, with a distorted trigonal bipyramidal or octahedral geometry, respectively. rsc.org The bond lengths and angles within the molecule would be influenced by these intermolecular interactions. Powder X-ray diffraction (XRD) could also be employed to characterize the crystalline nature of the bulk material and determine its lattice parameters. nih.gov

Application of Chromatography-Mass Spectrometry Techniques for Purity and Speciation

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of organotin compounds, enabling both the assessment of purity and the determination of different organotin species in a sample. researchgate.netsciex.com

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable organotin compounds. labrulez.com However, the direct analysis of polar compounds like this compound by GC can be challenging. Derivatization is often required to increase volatility and thermal stability. labrulez.com For instance, derivatization with a Grignard reagent or sodium tetraethylborate can convert the trichlorostannyl group to a more volatile tetraalkylstannane. labrulez.com

Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile organotin compounds, as it typically does not require derivatization. sciex.comrsc.org Reversed-phase HPLC coupled with an ESI or atmospheric pressure chemical ionization (APCI) source can effectively separate this compound from impurities and other organotin species. researchgate.netresearchgate.net The high sensitivity and selectivity of the mass spectrometer allow for the detection and quantification of the target compound even at trace levels. rsc.org This is crucial for speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. rsc.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Lewis Acidity of the Trichlorostannyl Center in 4-(Trichlorostannyl)butan-2-one

Coordination Chemistry with External Lewis Bases

The electrophilic tin center in organotin halides readily forms adducts with Lewis bases. In the case of this compound, the tin atom can expand its coordination number from four to five or even six upon interaction with external Lewis bases such as pyridine, phosphines, or amines. This coordination is driven by the donation of a lone pair of electrons from the Lewis base into a vacant d-orbital of the tin atom.

The strength of the resulting coordinate bond is influenced by several factors, including the basicity of the incoming ligand and the steric hindrance around both the tin center and the Lewis base. The coordination of a Lewis base to the trichlorostannyl group can significantly alter the electronic properties of the tin atom, which in turn can affect the reactivity of the butan-2-one moiety.

Formation of Adducts and Hypercoordinated Tin Species

The interaction with Lewis bases leads to the formation of hypercoordinated tin species, where the tin atom exceeds the typical coordination number of four. These adducts can be characterized using various spectroscopic techniques, including multinuclear NMR spectroscopy (¹¹⁹Sn, ¹³C, ¹H) and infrared (IR) spectroscopy. In ¹¹⁹Sn NMR, the chemical shift provides valuable information about the coordination number and geometry of the tin center, with higher coordination numbers generally leading to a downfield shift.

The geometry of these hypercoordinated species is typically trigonal bipyramidal for five-coordinate adducts and octahedral for six-coordinate adducts. nih.gov In a trigonal bipyramidal geometry, the bulkier organic substituent and the other carbon-based ligand tend to occupy the equatorial positions, while the more electronegative chlorine atoms and the incoming Lewis base occupy the axial positions. rsc.org

Table 1: Expected ¹¹⁹Sn NMR Chemical Shift Ranges for Different Tin Coordination Geometries in Organotin Compounds

| Coordination Number | Geometry | Expected ¹¹⁹Sn NMR Shift Range (ppm) |

| 4 | Tetrahedral | +200 to -150 |

| 5 | Trigonal Bipyramidal | -50 to -350 |

| 6 | Octahedral | -200 to -500 |

Note: The actual chemical shift can be influenced by the nature of the substituents on the tin atom and the coordinating Lewis base.

Reactions Involving the Butan-2-one Moiety

The butan-2-one portion of the molecule provides additional reaction pathways, centered around the reactivity of the carbonyl group and the adjacent α-carbon.

Carbonyl Reactivity: Nucleophilic Addition Reactions

The carbonyl group in this compound is susceptible to nucleophilic attack. Nucleophiles can add to the electrophilic carbonyl carbon, leading to the formation of an alcohol after a workup step. The Lewis acidity of the trichlorostannyl group can influence this reactivity. Intramolecular coordination of the carbonyl oxygen to the tin center can activate the carbonyl group, making it more susceptible to nucleophilic attack.

Common nucleophiles for this reaction include organolithium reagents, Grignard reagents, and hydrides. The stereochemical outcome of these additions can be influenced by the bulky trichlorostannyl group, potentially leading to diastereoselective transformations.

Enolization and Alpha-Carbon Reactivity in the Presence of Organotin Groups

The presence of α-hydrogens in the butan-2-one moiety allows for enolization, a process that can be catalyzed by either acid or base. The resulting enol or enolate is a nucleophile and can participate in various reactions, such as alkylation or aldol-type condensations.

The organotin group can influence the regioselectivity of enolate formation. Studies on related β-stannyl ketones have shown that both kinetic and thermodynamic enolates can be formed, with the reaction conditions playing a crucial role in determining the product distribution. The interaction of the tin center with the enolate can also stabilize the intermediate and influence its subsequent reactivity.

Intermolecular and Intramolecular Interactions Governing Reactivity

Intramolecularly , a key interaction is the potential for the carbonyl oxygen of the butan-2-one moiety to coordinate to the Lewis acidic tin center. This O→Sn coordination would form a five-membered ring, creating a hypercoordinated tin species. rsc.org Such an interaction would increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Spectroscopic evidence, such as a shift in the C=O stretching frequency in the IR spectrum and a downfield shift in the ¹¹⁹Sn NMR spectrum, would support the presence of this intramolecular coordination.

Intermolecularly , in the absence of strong external Lewis bases, this compound molecules can associate with each other. This can occur through the formation of tin-oxygen bridges, where the carbonyl oxygen of one molecule coordinates to the tin atom of another, leading to dimeric or oligomeric structures. These intermolecular interactions can influence the physical properties of the compound, such as its melting point and solubility, as well as its reactivity in solution. The balance between these intra- and intermolecular interactions is often dependent on the solvent and the concentration of the solution.

Role of Tin-Oxygen Coordination from the Ketone Carbonyl

A key feature influencing the reactivity of this compound is the intramolecular coordination between the tin atom and the oxygen of the ketone carbonyl group. The tin atom in organotin(IV) compounds possesses empty 5d orbitals, which enables it to expand its coordination number beyond the typical four. rsc.org This allows for the formation of an internal dative bond where the carbonyl oxygen donates a pair of non-bonding electrons to the electrophilic tin center.

Influence of Steric and Electronic Factors on Reaction Pathways

The reaction pathways of this compound are dictated by a combination of steric and electronic effects originating from its unique structure.

Electronic Factors:

Trichlorostannyl Group: The three chlorine atoms attached to the tin are highly electronegative, making the tin atom a strong Lewis acid. This enhances its ability to coordinate with the carbonyl oxygen, as discussed previously. rsc.org

Ketone Carbonyl: The carbonyl group's π-orbital can interact with the d-orbitals of the tin, influencing the electronic environment of the entire molecule and potentially facilitating bond cleavage processes. researchgate.net

Steric Factors:

Substituent Bulk: The steric hindrance, or bulkiness, of the substituents on both the tin atom and the carbon skeleton plays a critical role in determining the feasibility of a reaction pathway. nih.gov The approach of a nucleophile or another reactant to the electrophilic centers (the carbonyl carbon or the tin atom) can be sterically hindered. nih.gov

Transition State Geometry: In reactions such as nucleophilic substitution, steric congestion increases during the initial stages as the nucleophile approaches the substrate. nih.gov The geometry of the transition state is a delicate balance between forming new bonds and minimizing steric repulsion. The bulky nature of the trichlorostannyl group can significantly raise the energy of certain transition states, thereby favoring alternative reaction pathways.

The interplay of these factors is summarized in the table below.

| Factor | Description | Impact on Reactivity |

| Electronic | The highly Lewis acidic trichlorostannyl group strongly coordinates with the carbonyl oxygen. | Increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. rsc.org |

| Steric | The bulky nature of the trichlorostannyl group and the alkyl chain can impede the approach of reactants. | May hinder reactions that require nucleophilic attack at the tin center or the adjacent carbon, potentially favoring pathways with less crowded transition states. nih.gov |

Catalytic Applications of Organotin Ketones

The unique structural and electronic properties of organotin ketones like this compound suggest their potential use in various catalytic applications. Organotin compounds are known to catalyze a range of industrial reactions, including transesterification and polyurethane formation. wikipedia.orggelest.com

Exploration in Organic Transformations (e.g., reductions, couplings)

The reactivity of this compound makes it a candidate for exploration as a catalyst or reagent in several organic transformations.

Reductions: The activated carbonyl group could be more readily reduced. Furthermore, organotin hydrides are effective reducing agents, suggesting that derivatives of the title compound could participate in reduction reactions.

Coupling Reactions: Organotin compounds are extensively used in cross-coupling reactions (e.g., Stille coupling). While this compound itself is a halide, its derivatives could potentially participate in such reactions. Additionally, recent advances have shown that tunable organic reductants can facilitate cross-electrophile coupling (XEC) reactions, a field where novel catalysts are continuously sought. nih.govnih.gov The Lewis acidic nature of the tin center could also play a role in activating substrates in certain coupling processes. youtube.com

Mechanistic Pathways of Catalysis (e.g., as Lewis acid catalysts)

The primary catalytic role of organotin ketones stems from their behavior as Lewis acids. rsc.org The catalytic properties of organotin(IV) complexes are a direct result of their Lewis acidic character. rsc.org

The most common mechanism involves the coordination of the Lewis acidic tin center to an oxygen-containing substrate, such as an ester or an alcohol. rsc.orggelest.com In the context of this compound acting as a catalyst, the mechanism would proceed as follows:

Lewis Acid Activation: The tin atom coordinates to the carbonyl oxygen of a substrate molecule (e.g., an ester). rsc.org

Increased Electrophilicity: This coordination polarizes the substrate's carbonyl group, increasing the positive partial charge on the carbonyl carbon. rsc.org

Nucleophilic Attack: The activated carbonyl carbon is now more susceptible to attack by a nucleophile, such as an alcohol in a transesterification reaction. rsc.org This attack can be intermolecular or intramolecular. rsc.org

This Lewis acid mechanism is generally milder than using Brønsted acids and can provide a stronger template effect due to the bulkiness of the catalyst. rsc.org

| Catalytic Application | Mechanistic Pathway | Key Features |

| Transesterification | Lewis Acid Catalysis | Tin coordinates to the ester's carbonyl oxygen, activating it for nucleophilic attack by an alcohol. rsc.orggelest.com |

| Polyurethane Formation | Lewis Acid Catalysis | Tin catalyzes the reaction between an isocyanate and an alcohol. gelest.com |

| Silicone Vulcanization | Lewis Acid Catalysis | Diorganotin carboxylates act as catalysts. wikipedia.org |

Cleavage Reactions of Carbon-Tin Bonds in the Compound

While the carbon-tin bond is relatively stable to air and moisture, it can be cleaved by a variety of reagents. gelest.com The cleavage of the C-Sn bond in this compound is an important reaction pathway that dictates its utility in synthesis.

The susceptibility of the C-Sn bond to cleavage depends on the nature of the organic group attached to the tin and the reaction conditions. Generally, lower alkyl groups are cleaved more readily than higher alkyl groups. gelest.com The cleavage can be effected by several types of reagents:

Halogens: Treatment with halogens, such as chlorine (Cl₂), can lead to the replacement of an organic group with a halogen atom.

Mineral Acids: Strong acids like hydrochloric acid (HCl) can protonate the organic group, leading to its cleavage as an alkane. gelest.com

Metal Halides: Other metal halides can engage in exchange reactions with the organotin compound. gelest.com

A typical cleavage reaction with a mineral acid can be represented as: R₄Sn + HCl → R₃SnCl + RH gelest.com

In the case of this compound, the presence of the ketone functionality might influence the regioselectivity of the cleavage, although the primary factor remains the strength of the C-Sn sigma bond.

Computational Chemistry and Theoretical Studies on 4 Trichlorostannyl Butan 2 One

Quantum Chemical Calculations for Optimized Geometries and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 4-(trichlorostannyl)butan-2-one, this analysis would be crucial for understanding its fundamental structure and behavior.

Determination of Global and Local Minima

A thorough conformational analysis would involve mapping the potential energy surface of this compound to identify all possible stable structures (local minima) and the most stable structure (global minimum). This is typically achieved by systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation. The results of such an analysis would provide insights into the flexibility of the butanone chain and the preferred orientation of the trichlorostannyl group.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can infer how a molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Analysis of the HOMO and LUMO of this compound would reveal the distribution of electron density at the molecule's frontiers. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potentials

Understanding the distribution of charge within this compound is essential for predicting its behavior in polar environments and its interactions with other polar molecules. Computational calculations can generate electrostatic potential maps, which visually represent the charge distribution on the molecule's surface. These maps would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering clues about potential sites for electrophilic and nucleophilic attack.

Reaction Pathway Elucidation and Transition State Characterization

Theoretical chemistry plays a vital role in mapping out the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By calculating the energies of reactants, products, and any intermediate species, a reaction energy profile can be constructed. A crucial part of this process is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. The properties of the transition state provide valuable information about the reaction's activation energy and rate.

Despite the detailed framework for computational analysis presented above, the absence of specific research on this compound in the scientific literature prevents the inclusion of concrete data and detailed findings in this article. The information provided herein is therefore a projection of the types of scientific inquiry that would be undertaken in a computational study of this compound.

Computational Modeling of Synthetic Routes

Currently, there are no published studies that specifically model the synthetic pathways to this compound using computational methods. Such studies would typically involve the use of quantum chemical calculations to evaluate the thermodynamics and kinetics of potential reactions, such as the hydrostannylation of a suitable butenone precursor with trichlorostannane or the reaction of a butanone enolate with tin(IV) chloride. These computational approaches could help in optimizing reaction conditions and predicting potential byproducts. While computational studies on related reactions, like the transmetalation of other organostannanes, have been performed, direct modeling for the synthesis of this compound is not available.

Investigation of Stannylation and Ligand Exchange Mechanisms

The mechanisms of stannylation and potential ligand exchange reactions involving this compound have not been computationally investigated. Mechanistic studies would likely employ density functional theory (DFT) to map out the potential energy surfaces of these reactions. This would involve locating transition states and intermediates to understand the step-by-step process of the tin moiety's introduction to the butanone structure and any subsequent reactions, such as the exchange of the chloride ligands on the tin atom. Such research would be valuable for understanding the reactivity and stability of this compound.

Prediction of Spectroscopic Parameters

Without dedicated computational studies, predicted spectroscopic data for this compound are not available. Theoretical predictions are crucial for complementing experimental data and aiding in the structural elucidation of new compounds.

Computational NMR Chemical Shift Predictions (¹H, ¹³C, ¹¹⁹Sn)

Computational methods, often employing DFT, are widely used to predict NMR chemical shifts. For this compound, these calculations would provide valuable theoretical data for the proton (¹H), carbon-13 (¹³C), and tin-119 (¹¹⁹Sn) nuclei. Such predictions are instrumental in assigning experimental spectra and confirming the molecular structure. However, no such computational data have been published for this specific compound.

Table 1: Hypothetical Table for Predicted NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using methods like DFT, calculates the expected infrared (IR) and Raman active vibrational modes of a molecule. These calculations can aid in the interpretation of experimental vibrational spectra by assigning specific peaks to the stretching and bending motions of the molecule's bonds. For this compound, this would include identifying the characteristic frequencies for the C=O stretch, Sn-C stretch, and Sn-Cl stretches. At present, no such theoretical analysis has been reported.

Table 2: Hypothetical Table for Theoretical Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O stretch | Data not available |

| Sn-C stretch | Data not available |

Bond Critical Point Analysis (Bader's QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful computational tool used to analyze the nature of chemical bonds based on the topology of the electron density. A QTAIM analysis of this compound would provide quantitative insights into the characteristics of its covalent and any potential non-covalent interactions. This would involve locating bond critical points (BCPs) and analyzing their properties, such as the electron density and its Laplacian at these points, to classify the bonds (e.g., as covalent or ionic). This level of detailed bonding analysis has not been published for this compound.

Advanced Synthetic Applications and Derivatives of 4 Trichlorostannyl Butan 2 One

Utilization as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. 4-(Trichlorostannyl)butan-2-one can be viewed as a versatile four-carbon synthon, with two distinct reactive centers allowing for sequential or orthogonal chemical transformations.

Organotin compounds are most famously used in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org The reaction typically involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. organic-chemistry.org However, organotrichlorostannanes like this compound are generally not direct participants in the standard Stille coupling catalytic cycle. The reaction requires a tetraorganostannane, usually with three inert alkyl groups (like methyl or butyl) and one transferable group. wikipedia.org

Therefore, to be used in a Stille-type reaction, this compound must first be modified. The trichlorostannyl group can be converted into a trialkylstannyl group (as discussed in section 6.2.1). The resulting trialkylstannyl ketone could then serve as the organostannane partner in a Stille coupling. The mild conditions of the Stille reaction are compatible with a wide array of functional groups, including ketones, which means the ketone moiety in the molecule would likely remain intact during the coupling process. thermofisher.com This two-step sequence allows the butan-2-one fragment to be coupled with various aryl, vinyl, or acyl halides. organic-chemistry.org

The general mechanism for the Stille coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R¹-X) to form a palladium(II) intermediate. wikipedia.orgnrochemistry.com

Transmetalation: The organostannane (R²-SnR₃) transfers its R² group to the palladium(II) complex, displacing the halide and forming a new palladium intermediate. The tin halide is released as a byproduct. nrochemistry.com

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond (R¹-R²) and regenerating the palladium(0) catalyst. wikipedia.orgnrochemistry.com

The dual functionality of this compound makes it a potential building block for more elaborate molecular architectures. By exploiting the differential reactivity of the ketone and the trichlorostannyl group, chemists can devise synthetic routes to complex target molecules. For instance, the ketone could first be transformed, perhaps into an alcohol via reduction or an alkene via a Wittig reaction. Subsequently, the trichlorostannyl group could be used in a separate transformation, such as conversion to a trialkylstannane for a Stille coupling or substitution of the chlorides with other functional groups. This stepwise approach enables the construction of complex organic molecules.

In organometallic chemistry, the trichlorostannyl group itself can act as a ligand, coordinating to other transition metals to form heterometallic complexes. The Lewis acidic tin center can interact with various donor ligands, and the ketone's oxygen atom could potentially act as a coordinating site as well, leading to the formation of chelated structures.

Derivatization at the Trichlorostannyl Moiety

The trichlorostannyl group is the primary site for many of the compound's organometallic reactions.

A crucial transformation for enhancing the synthetic utility of this compound, particularly for Stille couplings, is its conversion to a β-trialkylstannyl ketone. acs.org This is typically achieved through alkylation using Grignard reagents (R-MgX) or organolithium reagents (R-Li). wikipedia.orgnih.gov These powerful nucleophiles readily replace the chloride atoms on the tin center with alkyl groups. By using three equivalents of the alkylating agent, a complete conversion from the -SnCl₃ group to a -SnR₃ group can be accomplished. wikipedia.org The choice of the alkyl group (R) is important; methyl and butyl groups are common as they are generally non-transferable in subsequent cross-coupling reactions. wikipedia.org

Table 1: Illustrative Conversion of this compound to Trialkylstannyl Ketones

| Alkylating Agent | Product Name | Potential Application |

| Methylmagnesium bromide (CH₃MgBr) | 4-(Trimethylstannyl)butan-2-one | Stille Coupling |

| Butylmagnesium chloride (C₄H₉MgCl) | 4-(Tributylstannyl)butan-2-one | Stille Coupling |

| Phenylmagnesium bromide (C₆H₅MgBr) | 4-(Triphenylstannyl)butan-2-one | Stille Coupling |

This table is illustrative of potential reactions based on the general reactivity of organotrichlorostannanes.

The chloride ligands on the tin atom are susceptible to substitution by a variety of nucleophiles other than carbanions. libretexts.orgchemguide.co.uk This process, known as ligand exchange, can be used to modulate the reactivity and properties of the organotin moiety. libretexts.org For example, reaction with alkoxides (RO⁻) could yield alkoxystannanes, while reaction with thiolates (RS⁻) would produce thiostannanes. The introduction of different ligands can influence the Lewis acidity of the tin center and its coordination geometry. In some cases, the tin atom can increase its coordination number beyond four, forming hypercoordinated species, especially when electronegative substituents are involved. wikipedia.orgchemguide.co.uk

Table 2: Potential Ligand Substitution Reactions at the Tin Center

| Reagent | Substituted Ligand | Product Class |

| Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Alkoxystannane |

| Sodium Thiophenoxide (NaSPh) | Thiophenoxy (-SPh) | Thiostannane |

| Sodium Azide (NaN₃) | Azido (-N₃) | Azidostannane |

| Potassium Fluoride (B91410) (KF) | Fluoro (-F) | Fluorostannane |

This table illustrates potential transformations. The degree of substitution (mono-, di-, or tri-) would depend on the reaction stoichiometry and conditions.

Derivatization at the Ketone Moiety

The ketone functional group offers a rich platform for chemical modification through well-established organic reactions. These transformations can be performed while leaving the organostannyl group intact, provided that appropriate, chemoselective reaction conditions are chosen.

Potential derivatizations include:

Reduction: The ketone can be selectively reduced to a secondary alcohol, 4-(trichlorostannyl)butan-2-ol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group could then be used in further reactions, such as esterification or etherification.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) can convert the carbonyl group into an alkene, yielding a butenyl-functionalized organostannane. This opens pathways to polymers or other complex structures.

Aldol (B89426) Condensation: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with an aldehyde or ketone in an aldol condensation, forming a new carbon-carbon bond and elongating the carbon chain.

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

These reactions highlight the synthetic flexibility of this compound, allowing for its incorporation into a diverse range of more complex molecules by leveraging the reactivity of the ketone functional group.

Development of Novel Organotin(IV) Complexes Featuring the this compound Ligand

Organotin(IV) compounds are known to form a wide variety of complexes with diverse coordination numbers and geometries, often exhibiting interesting chemical and biological properties. The synthesis of these complexes typically involves the reaction of an organotin(IV) halide with a suitable ligand. The ligand can coordinate to the tin center through various heteroatoms, such as oxygen, nitrogen, or sulfur.

The carbonyl oxygen of a ketone can act as a coordinating atom. It is plausible that this compound could act as a ligand, potentially coordinating to another metal center or forming multimeric structures. However, a review of the literature did not yield any reports on the synthesis, characterization, or structural analysis of organotin(IV) complexes that specifically feature the this compound moiety as a ligand. The exploration of this compound as a building block for novel supramolecular or coordination complexes remains an open area for future research.

Future Directions in Organotin Ketone Research

Exploration of New Synthetic Pathways for Complex Organotin Ketone Architectures

The synthesis of simple organotin compounds is well-established, often relying on methods like the reaction of Grignard reagents with tin halides. However, the creation of more complex and functionally diverse organotin ketones, such as 4-(Trichlorostannyl)butan-2-one, necessitates the exploration of more advanced synthetic strategies.

A primary and efficient route for the synthesis of β-stannyl ketones is the hydrostannylation of α,β-unsaturated ketones. acs.orgnih.govacs.orgresearchgate.net In the case of this compound, this would involve the addition of a tin hydride, specifically trichlorostannane (HSnCl₃), across the double bond of a suitable precursor like 3-buten-2-one. This reaction can be performed under free-radical conditions or, more controllably, using transition metal catalysis. wikipedia.org

Future research will likely focus on catalyst-controlled, regiodivergent methods that allow for precise placement of the stannyl (B1234572) group. qub.ac.uk Palladium-catalyzed hydrostannation, for instance, offers high levels of stereo- and regioselectivity, which is crucial when constructing complex chiral molecules. acs.orgqub.ac.ukresearchgate.net By modifying the ligands on the palladium catalyst, it is possible to tune the reaction's outcome, providing access to a variety of organotin isomers from a single starting material. qub.ac.uk

Beyond direct hydrostannylation, multicomponent reactions represent a powerful avenue for building intricate molecular architectures in a single step. rsc.org Researchers may devise pathways where an unsaturated ketone, a tin reagent, and other organic fragments are combined in a one-pot synthesis to generate highly functionalized organotin ketones, expanding the structural diversity far beyond simple butane (B89635) backbones.

Table 1: Potential Synthetic Routes to Functionalized Organotin Ketones

| Method | Description | Key Advantages | Relevant Precursors for Target Compound |

| Catalytic Hydrostannylation | Addition of an H-Sn bond across a C=C or C≡C bond, catalyzed by transition metals (e.g., Pd, Ru). wikipedia.orgresearchgate.net | High stereo- and regioselectivity; mild reaction conditions. | 3-Buten-2-one, Trichlorostannane |

| Multicomponent Reactions | Combining three or more reactants in a single operation to form a complex product. rsc.org | High atom economy; rapid construction of molecular complexity. | Unsaturated ketones, Tin halides, Aldehydes/Amines |

| Ligand Substitution | Replacing existing ligands on a pre-formed organotin complex with new functional groups. | Allows for late-stage functionalization and tuning of properties. | This compound, Nucleophiles |

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

A thorough understanding of the structure, bonding, and behavior of this compound is critical for its future application. Advanced spectroscopic techniques are indispensable for this purpose. While standard methods like FT-IR and mass spectrometry are essential for initial confirmation of synthesis, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy provides the most profound insights. rsc.org

¹H and ¹³C NMR are used to confirm the organic backbone of the molecule. For this compound, the key diagnostic signals would be those of the methylene (B1212753) groups adjacent to the tin atom and the carbonyl group, which would be shifted due to the influence of these functional groups.

The most powerful tool for studying organotin compounds is ¹¹⁹Sn NMR. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For this compound, the ¹¹⁹Sn NMR signal would immediately indicate whether the tin center is tetracoordinate (as expected for the free molecule) or has expanded its coordination sphere to penta- or hexacoordinate, for example, through intermolecular interaction via the ketone's oxygen atom.

Furthermore, variable-temperature (VT) NMR studies can be employed to monitor dynamic processes. This could include observing ligand exchange at the tin center or studying the fluxional behavior of complexes formed by the organotin ketone. This ability to monitor dynamic changes in solution is crucial for understanding reaction mechanisms and designing responsive materials.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Information Gained |

| FT-IR | Strong C=O stretch (~1715 cm⁻¹). Absence of C=C stretch (~1640 cm⁻¹). Presence of Sn-C and Sn-Cl vibrations. | Confirmation of ketone functionality and successful hydrostannylation. |

| ¹H NMR | Distinct signals for CH₃, CH₂, and CH₂-Sn groups. Coupling between protons and tin isotopes (J-coupling). | Elucidation of the proton environment and confirmation of C-Sn bond. |

| ¹³C NMR | Signals for C=O, CH₃, and carbon atoms of the ethyl bridge. | Confirmation of the carbon skeleton. |

| ¹¹⁹Sn NMR | A single resonance with a chemical shift indicative of the tin atom's coordination environment. | Direct evidence of the tin atom's electronic state, geometry, and coordination number. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern showing loss of Cl or alkyl fragments. | Confirmation of molecular weight and structural fragments. |

Integration of Machine Learning and AI in Organotin Compound Design and Synthesis

The traditional trial-and-error approach to discovering new compounds and catalysts is time-consuming and resource-intensive. acs.org Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling rapid, data-driven design and prediction. energyfrontier.usinnovations-report.com

In the context of organotin ketones, an ML-assisted workflow can be envisioned. First, a database would be constructed containing the structures of known organotin compounds and their experimentally or computationally determined properties (e.g., catalytic activity, stability, spectroscopic data). innovations-report.com ML models, such as graph neural networks or random forest regressors, can then be trained on this data to establish quantitative structure-property relationships (QSPR). acs.org

These trained models can predict the properties of new, hypothetical organotin ketones like this compound before they are ever synthesized. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis, dramatically accelerating the discovery pipeline. innovations-report.com

Furthermore, generative AI models can be used for the de novo design of entirely new organotin ketones. By providing the model with a desired set of properties (e.g., high catalytic activity for a specific reaction, specific solubility), the algorithm can propose novel molecular structures that are predicted to meet these criteria. This "inverse design" approach flips the traditional research paradigm, moving from structure-to-property to a more efficient property-to-structure workflow. acs.org

Table 3: Machine Learning Workflow for Organotin Ketone Discovery

| Step | Description | AI/ML Tool | Objective |

| 1. Data Curation | Aggregate data on organotin structures and their properties from literature and computational chemistry. | Database Management | Create a high-quality dataset for model training. |

| 2. Feature Engineering | Convert molecular structures into numerical descriptors (e.g., molecular fingerprints, quantum chemical parameters). | RDKit, Mordred | Represent molecules in a format understandable by ML algorithms. |

| 3. Model Training | Train a supervised learning model to learn the relationship between molecular features and target properties. | Scikit-learn, PyTorch | Develop a predictive model for catalytic activity, stability, etc. acs.org |

| 4. Virtual Screening | Use the trained model to predict the properties of a large library of virtual organotin ketones. | Predictive Model | Identify high-potential candidates for synthesis. |

| 5. Inverse Design | Employ a generative model to design new molecules optimized for a specific function. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Discover novel, high-performance organotin ketones. acs.org |

Development of Tunable Catalytic Systems Based on Organotin Ketones

Organotin compounds are already used as catalysts in important industrial processes, including the formation of polyurethanes and transesterification reactions. researchgate.netgelest.comrsc.org The unique structure of this compound, featuring both a Lewis acidic tin center and a coordinating ketone group, makes it a particularly interesting candidate for the development of advanced, tunable catalytic systems.

The Lewis acidity of the Sn(IV) center is the primary source of catalytic activity. rsc.org However, the presence of the ketone functionality offers several opportunities for tuning this activity. The carbonyl oxygen can act as a coordination site for a second metal, leading to the formation of heterobimetallic catalysts where the two metals can act synergistically to promote a reaction.

Alternatively, the ketone group can be used as a handle to immobilize the organotin molecule onto a solid support, such as silica (B1680970) or a polymer resin. This would create a heterogeneous catalyst that is easily separable from the reaction mixture, a key principle of green chemistry. The nature of the support and the linker used to attach the catalyst could be varied to tune the steric and electronic environment around the tin center, thereby influencing its activity and selectivity.

Finally, the ketone itself can participate in catalysis. For example, in reactions involving substrates with hydroxyl groups, the ketone could form hydrogen bonds, helping to orient the substrate at the catalytic tin center for a more efficient reaction. rsc.org This bifunctional activation, where both the tin atom and the organic ligand play active roles, is a hallmark of sophisticated catalyst design. The catalytic activity of such systems could be tuned by modifying the substituents on the ketone's backbone, altering its electronic properties and coordinating ability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Trichlorostannyl)butan-2-one with high purity?

- Methodological Answer : Synthesis typically involves transmetalation or nucleophilic substitution. For example, reacting SnCl₄ with a Grignard reagent (e.g., 4-lithiobutan-2-one) under inert atmosphere (argon/nitrogen) to avoid hydrolysis/oxidation . Purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., hexane/THF mixtures) is critical. Purity can be verified using ¹H/¹³C NMR and ¹¹⁹Sn NMR to confirm Sn-Cl bond integrity and absence of byproducts like SnO₂ .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹¹⁹Sn NMR : To confirm the trichlorostannyl group’s chemical environment (δ ~200-400 ppm for RSnCl₃) .

- X-ray crystallography : For structural elucidation of crystalline derivatives.

- Elemental analysis : To verify Sn and Cl content.

- FT-IR : Peaks at 500-600 cm⁻¹ (Sn-Cl stretching) and ~1700 cm⁻¹ (ketone C=O) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in moisture-free, airtight containers under inert gas (argon) at -20°C. Decomposition via hydrolysis to SnO₂ is common; periodic purity checks via TLC or NMR are advised .

Advanced Research Questions

Q. How does the trichlorostannyl group’s electronic properties influence its reactivity in Stille-type cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl atoms increase Sn center electrophilicity, enhancing transmetalation rates. Compare reactivity with Pd catalysts (e.g., Pd(PPh₃)₄) using kinetic studies (GC-MS monitoring) and DFT calculations to map transition states. Contrast with less electronegative organotin reagents (e.g., tributyltin) to isolate electronic effects .

Q. What strategies mitigate ligand dissociation and side reactions when using this compound in catalytic systems?

- Methodological Answer : Use stabilizing ligands (e.g., phosphines) or ionic liquids to reduce Sn-Cl bond lability. Monitor side products (e.g., SnO₂) via SEM-EDS and optimize reaction temperatures (≤60°C) to prevent thermal degradation .

Q. How do solvent polarity and coordinating additives affect the compound’s stability in solution?

- Methodological Answer : Conduct stability assays in solvents like DMF (polar, coordinating) vs. toluene (nonpolar). Use UV-Vis spectroscopy to track Sn-Cl bond degradation. Additives like crown ethers can stabilize Sn centers by reducing Cl⁻ dissociation .

Q. Are there contradictions in literature regarding the compound’s catalytic efficiency, and how can they be resolved?

- Methodological Answer : Discrepancies in catalytic yields may arise from trace moisture or oxygen. Replicate studies under rigorously anhydrous conditions (Schlenk line) and use standardized substrates (e.g., aryl iodides) for benchmarking. Statistical meta-analysis of published data can identify outlier protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.